molecular formula C₂₁H₁₂D₃ClF₄N₄O₃ B1161585 4-Dechloro-2-chloro-Regorafenib-d3

4-Dechloro-2-chloro-Regorafenib-d3

Cat. No.: B1161585
M. Wt: 485.83
Attention: For research use only. Not for human or veterinary use.
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Description

4-Dechloro-2-chloro-Regorafenib-d3 is a deuterated stable isotope analog of a Regorafenib impurity, specifically designed for use in pharmaceutical and analytical research . This compound, with a molecular formula of C21H12D3ClF4N4O3 and a molecular weight of 485.83 g/mol, serves as a crucial internal standard in mass spectrometry-based bioanalysis . The incorporation of three deuterium atoms (d3) allows for clear distinction from the non-labeled analyte, enabling the precise and accurate quantification of Regorafenib and its metabolites in complex biological matrices such as plasma and tissue homogenates . This application is essential for conducting pharmacokinetic studies, metabolic stability assays, and impurity profiling, supporting drug development and quality control processes. As a defined chemical impurity of Regorafenib—a multikinase inhibitor used in the treatment of metastatic colorectal cancer and advanced gastrointestinal stromal tumors—the non-deuterated form of this compound provides a reference point for ensuring the safety and purity of the active pharmaceutical ingredient (API) . The availability of this deuterated standard is indispensable for researchers developing and validating robust analytical methods, ensuring data reliability and regulatory compliance. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use .

Properties

Molecular Formula

C₂₁H₁₂D₃ClF₄N₄O₃

Molecular Weight

485.83

Synonyms

4-(4-(3-(2-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-methyl-d3-picolinamide

Origin of Product

United States

Advanced Analytical Methodologies and Reference Standard Applications of 4 Dechloro 2 Chloro Regorafenib D3

Development and Validation of LC-MS/MS Methods for Regorafenib and its Metabolites in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of pharmaceuticals due to its high sensitivity and selectivity. nih.gov The development of reliable LC-MS/MS assays for Regorafenib and its metabolites necessitates meticulous validation to ensure data integrity.

Role of 4-Dechloro-2-chloro-Regorafenib-d3 as an Internal Standard in Quantitative Assays

In quantitative LC-MS/MS assays, an internal standard (IS) is a compound added in a known amount to calibration standards, quality controls, and unknown samples. The ideal IS co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery. This compound, a deuterated analog of a Regorafenib derivative, serves as an excellent internal standard in the quantification of Regorafenib and its metabolites. Its structural similarity and mass difference due to the deuterium (B1214612) labels allow it to mimic the behavior of the analyte during sample preparation and analysis, thereby correcting for variations.

The key advantages of using this compound as an internal standard include:

Similar Chromatographic Behavior: Due to its structural similarity to Regorafenib, it exhibits a retention time that is very close to the analyte, ensuring that both compounds experience similar matrix effects during elution.

Comparable Ionization Efficiency: It ionizes in the mass spectrometer source in a manner analogous to Regorafenib, which is crucial for accurate quantification.

Mass Differentiation: The deuterium labels provide a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, allowing for simultaneous detection without signal interference.

Matrix Effect Compensation and Assay Robustness using Deuterated Analogs

The "matrix effect" is a significant challenge in LC-MS/MS analysis, where co-eluting endogenous components of the biological matrix (e.g., plasma, tissue homogenates) can suppress or enhance the ionization of the analyte, leading to inaccurate results. myadlm.orgnih.gov Deuterated internal standards like this compound are particularly effective at compensating for these matrix effects. nih.gov Because the deuterated standard and the analyte co-elute and have nearly identical physicochemical properties, they are affected by the matrix in the same way. myadlm.orgresearchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement is effectively normalized, leading to a more accurate and robust assay. nih.gov

The use of a stable isotope-labeled internal standard is a widely accepted strategy to counteract these matrix-induced variations and potential losses during sample processing. chromatographyonline.com This approach significantly improves the ruggedness and reliability of the bioanalytical method.

Application in Pharmacokinetic Studies in Preclinical Models

Pharmacokinetic (PK) studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The accurate quantification of drug and metabolite concentrations in various biological samples is the foundation of these studies.

Quantification of Regorafenib and Metabolites in Animal Tissues and Biofluids

In preclinical PK studies of Regorafenib, animal models are administered the drug, and biological samples such as plasma, liver, and tumor tissue are collected at various time points. nih.gov To quantify Regorafenib and its primary active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), a validated LC-MS/MS method employing this compound as an internal standard would be utilized. nih.govnih.gov The internal standard is added to the samples during the extraction process to account for any variability. The resulting data allows for the precise determination of the concentration of each analyte in different matrices.

Below is an interactive table showcasing representative pharmacokinetic parameters of Regorafenib and its metabolites in a preclinical model, which would be determined using an assay with a deuterated internal standard.

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Regorafenib2500225000
Metabolite M-2800412000
Metabolite M-530064500

This table contains illustrative data and does not represent actual study results.

Assessment of Compound Distribution and Elimination Kinetics in Experimental Systems

By accurately quantifying Regorafenib and its metabolites in different tissues and biofluids over time, researchers can assess the compound's distribution and elimination kinetics. For instance, high concentrations in the liver might suggest extensive hepatic metabolism, while sustained plasma concentrations could indicate a longer half-life. The use of this compound ensures that the concentration data underpinning these kinetic models are reliable, leading to a more accurate understanding of the drug's behavior in the body.

Utilization in Metabolite Identification and Quantification Studies

Beyond its role in pharmacokinetic studies, this compound is also valuable in the identification and quantification of novel or unexpected metabolites of Regorafenib. nih.govscbt.com In such studies, samples from in vitro metabolism assays (e.g., liver microsomes) or in vivo studies are analyzed by high-resolution mass spectrometry. The presence of the deuterated internal standard can help to differentiate true metabolites from background noise or matrix interferences. Furthermore, by comparing the fragmentation patterns of the deuterated standard with those of potential metabolites, structural information about the metabolites can be inferred. Once a new metabolite is identified, the validated LC-MS/MS method with this compound as the internal standard can be adapted for its accurate quantification.

Preclinical Pharmacological Investigations Utilizing 4 Dechloro 2 Chloro Regorafenib D3

In Vitro Cellular Assays for Target Engagement and Pathway Modulation

No publicly available studies were identified that have assessed the in vitro activity of 4-Dechloro-2-chloro-Regorafenib-d3.

Analysis of Kinase Inhibition Profiles in Cell-Based Models

There is no available data detailing the kinase inhibition profile of this compound in any cell-based models.

Effects on Cellular Proliferation and Apoptosis Mechanisms in Research Cell Lines

Information regarding the effects of this compound on cellular proliferation and apoptosis in research cell lines could not be found in the reviewed literature.

In Vivo Efficacy Studies in Animal Models

No in vivo studies in animal models have been published that specifically utilize this compound to assess its efficacy.

Assessment of Anti-tumor Activity in Xenograft Models

There are no reports on the anti-tumor activity of this compound in xenograft models.

Impact on Angiogenesis and Tumor Microenvironment in Preclinical Systems

Data on the impact of this compound on angiogenesis and the tumor microenvironment in preclinical systems is not available.

Mechanistic Exploration of Biological Activity Unique to Dehalogenated or Deuterated Derivatives (if applicable)

While the structure of this compound suggests it is a dehalogenated and deuterated derivative of Regorafenib, no studies were found that explore any unique biological activities or mechanisms of action attributable to these specific structural modifications.

Computational and Structural Research Insights into 4 Dechloro 2 Chloro Regorafenib D3

Molecular Docking and Dynamics Simulations for Receptor Interactions

Currently, there is a lack of specific research detailing the molecular docking and dynamics simulations of 4-Dechloro-2-chloro-Regorafenib-d3 with its potential biological targets.

Prediction of Binding Modes with Relevant Kinase Targets and Off-Targets

No studies were found that specifically predict the binding modes of this compound with kinase targets or off-targets. Research on the parent compound, Regorafenib, indicates it is a multi-kinase inhibitor targeting angiogenic, stromal, and oncogenic kinases. nih.govnih.gov However, the specific binding interactions of the deuterated and chloro-substituted analog remain uncharacterized.

Analysis of Non-Covalent Interactions and Conformational Dynamics

An analysis of the non-covalent interactions and conformational dynamics for this compound is not available in the current body of scientific literature. Such studies are crucial for understanding the stability of the ligand-receptor complex and the compound's kinetic profile.

Quantum Chemical Calculations and Spectroscopic Feature Prediction for Structural Research

Detailed quantum chemical calculations and spectroscopic feature predictions for this compound have not been publicly reported. While computational methods are sometimes used to support structural determination, as seen in studies of other complex molecules, this has not been applied to the specified compound. rsc.org

Solid-State Characterization and Cocrystallization Studies for Pharmaceutical Research

There is no available data on the solid-state characterization or cocrystallization of this compound, for instance, with dimethyl sulfoxide (B87167) (DMSO). For the parent compound Regorafenib, research has been conducted on its solid forms, including the formation of cocrystals with dicarboxylic acids to improve solubility and dissolution rates. rsc.org Similar pharmaceutical research to enhance the physicochemical properties of this compound has not been documented.

Future Research Directions and Translational Perspectives for 4 Dechloro 2 Chloro Regorafenib D3

Potential as a Research Tool for Elucidating Novel Drug-Target Interactions

The quest to identify and validate novel drug-target interactions is a cornerstone of modern drug discovery. 4-Dechloro-2-chloro-Regorafenib-d3 possesses significant potential as a research tool in this endeavor. The introduction of deuterium (B1214612) atoms provides a subtle yet powerful modification that can be leveraged in sophisticated screening platforms.

One key application lies in chemical proteomics, where the compound could be used as a probe to identify off-target effects or previously unknown binding partners of Regorafenib and its derivatives. The altered mass of the deuterated compound allows for its distinct identification in mass spectrometry-based analyses of complex biological samples, such as cell lysates or tissue homogenates. By comparing the protein binding profiles of the deuterated and non-deuterated compounds, researchers can more accurately pinpoint specific interactions, potentially uncovering new mechanisms of action or pathways for drug resistance.

Advancements in Analytical Techniques Using Labeled Analogs

Stable isotope-labeled compounds are indispensable in modern bioanalytical chemistry, and this compound is no exception. Its primary application in this domain is as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties to its non-deuterated counterpart ensure that it behaves similarly during sample preparation and chromatographic separation, while its different mass allows for its clear distinction by the mass spectrometer.

The use of this compound as an internal standard can significantly improve the accuracy, precision, and robustness of pharmacokinetic studies. These studies are crucial for determining how a drug is absorbed, distributed, metabolized, and excreted (ADME). By providing a reliable reference, this deuterated analog helps to minimize variability and ensure the integrity of the data, which is fundamental for the clinical development of new drugs.

Contribution to Understanding Structure-Activity and Structure-Metabolism Relationships of Regorafenib Derivatives

The modification of a drug molecule, even with a subtle change like deuterium substitution, can have a profound impact on its biological activity and metabolic fate. researchgate.netnih.gov The study of this compound can, therefore, provide valuable insights into the structure-activity relationships (SAR) and structure-metabolism relationships (SMR) of Regorafenib and its analogs. rsc.org

Development of New Preclinical Models and Methodologies Aided by Deuterated Probes

Deuterated compounds like this compound can play a pivotal role in the development and refinement of preclinical models and research methodologies. mdpi.com In vivo studies using animal models are essential for evaluating the efficacy and safety of new drug candidates. mdpi.com The use of this deuterated probe can facilitate more precise and detailed investigations into the in vivo behavior of Regorafenib derivatives.

For instance, the compound could be used in metabolic studies within these models to track the formation and distribution of specific metabolites. This information is critical for understanding the complete pharmacological profile of a drug. While not yet a common practice in routine clinical settings, the use of stable isotopes to trace metabolic pathways is a powerful research methodology. mdpi.com Furthermore, while this specific compound is not radioactive, the principles of using labeled compounds are foundational for advanced imaging techniques like Positron Emission Tomography (PET). The insights gained from studies with deuterated analogs can inform the development of radiolabeled probes for non-invasive in vivo imaging, allowing for real-time visualization of drug distribution and target engagement in living organisms.

Q & A

Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including power analysis to minimize sample sizes. For in vitro work, use validated cell lines with mycoplasma testing. Document deuterium’s environmental impact via life-cycle assessment (LCA) to address sustainability concerns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.